molecular formula C15H30N2O2 B10976401 N,N'-dipentylpentanediamide

N,N'-dipentylpentanediamide

Cat. No.: B10976401
M. Wt: 270.41 g/mol
InChI Key: LRIZLBUNBYVRJA-UHFFFAOYSA-N
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Description

N,N'-Dipentylpentanediamide is a diamide compound characterized by a pentanediamide backbone with pentyl groups attached to both nitrogen atoms. Diamides of this type typically exhibit high thermal stability and lipophilicity due to their alkyl substituents, making them relevant in polymer synthesis and solvent applications .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

N,N'-dipentylpentanediamide

InChI

InChI=1S/C15H30N2O2/c1-3-5-7-12-16-14(18)10-9-11-15(19)17-13-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

LRIZLBUNBYVRJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCCC(=O)NCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthetic preparation of N,N’-dipentylpentanediamide involves the reaction of pentanediamine (also known as 1,5-diaminopentane) with pentanoyl chloride (pentanoic acid chloride). The reaction proceeds as follows:

H3CC(=O)Cl+H3CC(=O)NH2H3CC(=O)NHC(=O)NH2+HCl\text{H}_3\text{C}-\text{C}(=O)-\text{Cl} + \text{H}_3\text{C}-\text{C}(=O)-\text{NH}_2 \rightarrow \text{H}_3\text{C}-\text{C}(=O)-\text{NH}-\text{C}(=O)-\text{NH}_2 + \text{HCl} H3​C−C(=O)−Cl+H3​C−C(=O)−NH2​→H3​C−C(=O)−NH−C(=O)−NH2​+HCl

Industrial Production:

While there is limited information on large-scale industrial production, N,N’-dipentylpentanediamide can be synthesized in the laboratory using the above method.

Chemical Reactions Analysis

N,N’-dipentylpentanediamide can undergo various reactions, including:

    Amide Hydrolysis: Treatment with strong acids or bases leads to hydrolysis of the amide bonds, yielding pentanediamine and pentanoic acid.

    Substitution Reactions: The amide functional groups can be substituted with other nucleophiles (e.g., amines, alcohols) under appropriate conditions.

    Oxidation and Reduction: The carbonyl groups can participate in oxidation or reduction reactions.

Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (amines, alcohols).

Scientific Research Applications

N,N’-dipentylpentanediamide finds applications in various fields:

    Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.

    Polymer Chemistry: Its bifunctional nature makes it useful in polymer synthesis.

    Surfactants: The long alkyl chains contribute to surfactant properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it could target specific enzymes or receptors.
  • In polymerization, it participates in chain growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular characteristics of N,N'-dipentylpentanediamide and related diamides, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Theoretical) C₁₅H₃₀N₂O₂ 282.41* Pentyl groups on both N atoms High lipophilicity; potential solvent
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.57 Four butyl groups Used in polymer synthesis; high thermal stability
N,N'-Bis(4-nitrophenyl)pentanediamide C₁₇H₁₆N₄O₆ 372.33 Nitrophenyl groups Likely high reactivity due to electron-withdrawing nitro groups
N,N,N',N'-Tetramethyl-1,5-pentanediamide C₉H₁₈N₂O₂ 186.25 Methyl groups Low molecular weight; potential solvent or intermediate
N,N-Dimethylpentanamide C₇H₁₅NO 129.20 Dimethyl groups Low boiling point (141°C); miscible in organic solvents

*Theoretical molecular weight calculated based on the formula C₁₅H₃₀N₂O₂.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length: Longer chains (e.g., pentyl in this compound vs. butyl in tetrabutylpentanediamide) enhance lipophilicity and reduce water solubility. This property is critical in applications requiring non-polar solvents or plasticizers . Shorter chains (e.g., methyl in tetramethylpentanediamide) lower molecular weight and boiling points, favoring use in low-temperature processes .
  • Aromatic vs. Diethylamino groups (e.g., in N~1~,N~5~-bis[4-(diethylamino)phenyl]pentanediamide) may impart basicity and UV absorption, relevant in photochemical applications .

Thermal and Stability Profiles

  • Thermal Stability :

    • Tetrabutylpentanediamide exhibits high thermal stability (evidenced by its use in polyimide synthesis), attributed to strong van der Waals interactions between bulky butyl groups .
    • Methyl-substituted analogs (e.g., tetramethylpentanediamide) likely decompose at lower temperatures due to weaker intermolecular forces .
  • Chemical Stability :

    • Nitrophenyl-substituted diamides may undergo nitro-group reduction under reductive conditions, offering pathways for functional group transformations .

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